Benzo[d]isoxazole-3-carbonyl Chloride
Description
Significance within Benzo[d]isoxazole Chemistry
The benzo[d]isoxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent, biologically active compounds. mdpi.com Derivatives of benzo[d]isoxazole have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and antitumor properties. nih.gov The introduction of a carbonyl chloride at the 3-position of this scaffold provides a direct handle for chemists to introduce a diverse range of substituents through nucleophilic acyl substitution reactions. This allows for the systematic modification of the molecule's properties, a crucial aspect of drug discovery and development. The reactivity of the acyl chloride group makes Benzo[d]isoxazole-3-carbonyl Chloride a key precursor for the synthesis of a variety of amides, esters, and other carboxylic acid derivatives, many of which are investigated for their therapeutic potential.
Historical Context of Isoxazole (B147169) and Benzo[d]isoxazole Synthons
The study of isoxazole chemistry dates back to the late 19th and early 20th centuries. The fundamental isoxazole ring was first synthesized by Claisen in 1888. A significant advancement in isoxazole synthesis came from the work of Quilico and his colleagues between 1930 and 1946, who extensively studied the cycloaddition reactions of nitrile oxides. These foundational studies laid the groundwork for the synthesis of a vast array of isoxazole-containing compounds. chim.it
The synthesis of the fused-ring system of benzo[d]isoxazole, also known as 1,2-benzisoxazole, has been an area of active research, with various synthetic strategies developed over the years. researchgate.net Early methods often involved multi-step sequences. A common historical approach to 3-substituted 1,2-benzisoxazoles involved the cyclization of appropriate 2'-hydroxy ketoxime acetates in pyridine (B92270). e-journals.in Another established route involves the intramolecular cyclization of N-(2-cyano-phenoxy) hydroxamates in the presence of a base to yield 3-amino-1,2-benzisoxazoles. e-journals.in The development of synthons like this compound represents a progression in the field, providing a more direct and versatile tool for the elaboration of the benzo[d]isoxazole core.
Contemporary Research Imperatives for Advanced Organic Synthesis
Modern organic synthesis places a strong emphasis on efficiency, selectivity, and the development of novel molecular entities with specific functions. In this context, the demand for versatile and reactive building blocks like this compound is ever-increasing. Contemporary research focuses on several key areas where this synthon and its derivatives are of high importance:
Development of Novel Synthetic Methodologies: There is a continuous drive to discover more efficient and environmentally benign methods for the synthesis of heterocyclic compounds. This includes the use of transition-metal catalysis, green chemistry approaches, and regioselective functionalization techniques to construct and modify the benzo[d]isoxazole framework. bldpharm.comlibretexts.org
Medicinal Chemistry and Drug Discovery: The benzo[d]isoxazole scaffold remains a focal point in the search for new therapeutic agents. mdpi.com Researchers are actively designing and synthesizing novel benzo[d]isoxazole derivatives to target a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. libretexts.org The ability to readily synthesize libraries of compounds from a common intermediate like this compound is crucial for structure-activity relationship (SAR) studies.
Materials Science: The unique electronic and photophysical properties of some heterocyclic compounds make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The functionalization of the benzo[d]isoxazole core can be used to tune these properties.
The ongoing exploration of the chemical space around the benzo[d]isoxazole nucleus, facilitated by synthons like its 3-carbonyl chloride derivative, continues to be a vibrant and productive area of chemical research.
Chemical Properties and Synthesis of this compound
The chemical behavior of this compound is dominated by the highly electrophilic nature of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, making it a valuable intermediate for the synthesis of amides, esters, and other derivatives.
Synthesis of the Precursor: Benzo[d]isoxazole-3-carboxylic acid
| Step | Reaction | Reagents and Conditions |
| 1 | Esterification | Ethanol (B145695), Sulfuric acid, Reflux |
| 2 | Carbonation | Sodium, Ethanol; Hydrochloric acid |
| 3 | Ring-forming condensation | Sodium hydride, Diglyme, 150 °C |
| 4 | Hydrolysis | Sulfuric acid, 85 °C |
Conversion to this compound
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction of Benzo[d]isoxazole-3-carboxylic acid with an excess of thionyl chloride, often in an inert solvent and sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF), is expected to proceed smoothly to afford this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup procedure. libretexts.org
General Reaction Scheme:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
1,2-benzoxazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H |
InChI Key |
IAAKVQIPEIZEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Strategies for Benzo D Isoxazole 3 Carbonyl Chloride
Precursor Synthesis: Benzo[d]isoxazole-3-carboxylic Acid Methodologies
Approaches to the Benzo[d]isoxazole Core Structure
A common and effective strategy for constructing the benzo[d]isoxazole core begins with readily available salicylic (B10762653) acid. The synthesis proceeds through a series of well-established organic reactions:
Esterification of Salicylic Acid: The synthesis typically commences with the esterification of salicylic acid to produce ethyl salicylate (B1505791). This reaction is commonly carried out by refluxing salicylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com
Claisen Condensation: The resulting ethyl salicylate then undergoes a Claisen condensation reaction with diethyl oxalate (B1200264). openstax.orglibretexts.org This reaction is base-mediated, often using a strong base like sodium ethoxide in an anhydrous solvent. The condensation forms a β-keto ester, specifically diethyl 2-(2-hydroxyphenyl)-2-oxosuccinate. For a mixed Claisen condensation to be successful, one of the ester components should not have α-hydrogens, making diethyl oxalate an ideal reactant as it can only act as an electrophilic acceptor. openstax.orglibretexts.org
Cyclization with Hydroxylamine: The key benzo[d]isoxazole ring system is then formed through the cyclization of the β-keto ester intermediate with hydroxylamine. This reaction leads to the formation of ethyl benzo[d]isoxazole-3-carboxylate.
This multi-step approach provides a reliable route to the core heterocyclic structure, leveraging common and well-understood reaction mechanisms.
| Step | Reaction | Key Reagents | Typical Conditions |
|---|---|---|---|
| 1 | Esterification | Salicylic acid, Ethanol, Sulfuric acid | Reflux |
| 2 | Claisen Condensation | Ethyl salicylate, Diethyl oxalate, Sodium ethoxide | Anhydrous solvent |
| 3 | Cyclization | Diethyl 2-(2-hydroxyphenyl)-2-oxosuccinate, Hydroxylamine | - |
Carboxylation Reactions at the 3-Position
With the benzo[d]isoxazole core synthesized as its ethyl ester derivative, the final step in producing the precursor is the hydrolysis of the ester to the corresponding carboxylic acid.
Ester Hydrolysis: Ethyl benzo[d]isoxazole-3-carboxylate is hydrolyzed to Benzo[d]isoxazole-3-carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is commonly employed using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final carboxylic acid product. mnstate.edursc.org Microwave-assisted hydrolysis using reagents like potassium carbonate in ethanol has also been reported as an efficient method. nih.gov
Conversion of Benzo[d]isoxazole-3-carboxylic Acid to the Acyl Chloride
The transformation of the carboxylic acid to the more reactive acyl chloride is a critical step for subsequent derivatization. This is typically accomplished using standard chlorinating agents.
Classical Chlorinating Reagents and Conditions
The most common and industrially significant methods for synthesizing acyl chlorides from carboxylic acids involve the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as PCl₃ and PCl₅. wikipedia.orgoup.comlibretexts.orgchemguide.co.uklibretexts.org
Thionyl Chloride (SOCl₂): This is a widely used reagent due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. chemguide.co.ukmasterorganicchemistry.com The reaction is often carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. chemguide.co.uk The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. researchgate.net
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that is often considered milder and more selective than thionyl chloride. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature and is also frequently catalyzed by DMF. orgsyn.org The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.
Phosphorus Chlorides (PCl₃ and PCl₅): While effective, these reagents produce non-gaseous byproducts (phosphorous acid and phosphorus oxychloride, respectively) which can complicate the purification of the desired acyl chloride. chemguide.co.uklibretexts.org
| Reagent | Formula | Typical Conditions | Byproducts |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in solvent, often with heating; cat. DMF | SO₂, HCl (gaseous) |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), room temperature; cat. DMF | CO, CO₂ (gaseous) |
| Phosphorus Pentachloride | PCl₅ | Often performed neat or in an inert solvent | POCl₃, HCl (liquid/gaseous) |
| Phosphorus Trichloride | PCl₃ | Often performed neat or in an inert solvent | H₃PO₃ (solid) |
Optimized Reaction Parameters and Selectivity Considerations
For the specific conversion of Benzo[d]isoxazole-3-carboxylic acid to its acyl chloride, careful optimization of reaction parameters is necessary to maximize yield and minimize side reactions.
Solvent: Anhydrous, inert solvents such as dichloromethane (DCM), toluene, or acetonitrile (B52724) are typically used to prevent hydrolysis of the highly reactive acyl chloride product.
Temperature: Reactions with thionyl chloride often require heating to reflux, while those with oxalyl chloride can frequently be performed at room temperature. chemguide.co.uk
Catalyst: The use of a catalytic amount of DMF is common, particularly with oxalyl chloride, as it forms a Vilsmeier reagent intermediate which facilitates the reaction. wikipedia.org Pyridine (B92270) can also be used as a catalyst and to neutralize the HCl byproduct. researchgate.net
Work-up: Given the moisture sensitivity of acyl chlorides, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, excess chlorinating reagent and solvent are typically removed under reduced pressure. The crude Benzo[d]isoxazole-3-carbonyl chloride is often used immediately in the next synthetic step without extensive purification due to its reactivity.
Selectivity: The primary selectivity concern is the potential for reaction with other functional groups on the molecule. However, the benzo[d]isoxazole ring is generally stable under these chlorinating conditions. The carboxylic acid is the most reactive site for these reagents.
Emerging and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. This extends to the synthesis of acyl chlorides.
Flow Chemistry: Continuous flow synthesis offers several advantages for the preparation of reactive intermediates like acyl chlorides. acs.org The use of microreactors allows for better control of reaction temperature and time, improved safety, and the potential for in-situ generation and immediate use of the acyl chloride, minimizing decomposition. oup.comresearchgate.netresearchgate.net Flow systems have been developed for the synthesis of acyl chlorides from chloroform (B151607) via in-situ phosgene (B1210022) generation, offering a safer alternative to handling highly toxic phosgene directly. acs.orgacs.org
Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov Methods are being developed for the generation of acyl radicals from acyl chlorides, which can then participate in various coupling reactions. acs.orgresearchgate.net While this is more focused on the subsequent reactions of acyl chlorides, the development of photochemical methods for their synthesis from carboxylic acids is an active area of research.
Green Solvents and Reagents: The use of bio-based solvents like Cyrene™ is being explored as a more sustainable alternative to traditional dipolar aprotic solvents like DMF and DCM for amide synthesis from acyl chlorides. rsc.org Additionally, research into greener chlorinating agents or catalytic systems that avoid the use of stoichiometric, hazardous reagents is ongoing. The use of bis(trichloromethyl)carbonate (BTC), a solid phosgene equivalent, in continuous flow has been shown to be an efficient method for generating acyl chlorides with CO₂ and HCl as the only byproducts. researchgate.net
These emerging technologies have the potential to make the synthesis of this compound and other valuable chemical intermediates safer, more efficient, and more environmentally benign.
Reactivity and Mechanistic Investigations of Benzo D Isoxazole 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactionsfishersci.co.uk
The carbonyl chloride group of benzo[d]isoxazole-3-carbonyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. libretexts.orgvanderbilt.edu This reactivity allows for the straightforward synthesis of a diverse range of carboxylic acid derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the substituted product. vanderbilt.edu
The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of the corresponding amides. researchgate.net This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-substituted benzo[d]isoxazole-3-carboxamides are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov
For instance, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of hypoxia-inducible factor (HIF)-1α transcription, a key target in cancer therapy. nih.gov The synthesis involves the condensation of this compound with various substituted anilines. nih.gov
Table 1: Examples of Amide Formation Reactions
| Amine Nucleophile | Product |
| Aniline | N-phenylbenzo[d]isoxazole-3-carboxamide |
| 4-Fluoroaniline | N-(4-fluorophenyl)benzo[d]isoxazole-3-carboxamide |
| 4-Methoxyaniline | N-(4-methoxyphenyl)benzo[d]isoxazole-3-carboxamide |
| Piperidine | (Benzo[d]isoxazol-3-yl)(piperidin-1-yl)methanone |
This table is generated based on the general reactivity of acyl chlorides with amines and specific examples found in the literature for related compounds.
This compound reacts with alcohols and thiols to produce the corresponding esters and thioesters, respectively. wikipedia.orgorganic-chemistry.org These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine (B128534), to facilitate the nucleophilic attack and scavenge the HCl generated.
The synthesis of esters of benzo[d]isoxazole-3-carboxylic acid provides access to compounds with varied physicochemical properties, which can be advantageous for biological applications. Thioesters, the sulfur analogs of esters, are also accessible through the reaction with thiols and serve as important intermediates in organic synthesis. wikipedia.org
Table 2: Ester and Thioester Formation
| Nucleophile | Product |
| Methanol | Methyl benzo[d]isoxazole-3-carboxylate |
| Ethanol (B145695) | Ethyl benzo[d]isoxazole-3-carboxylate |
| Ethanethiol | S-ethyl benzo[d]isoxazole-3-carbothioate |
| Thiophenol | S-phenyl benzo[d]isoxazole-3-carbothioate |
This table illustrates the expected products from the reaction of this compound with common oxygen and sulfur nucleophiles.
Treatment of this compound with an azide (B81097) source, such as sodium azide, leads to the formation of benzo[d]isoxazole-3-carbonyl azide. rsc.org Acyl azides are versatile synthetic intermediates that can undergo various transformations. organic-chemistry.org For example, they can be used in the Curtius rearrangement to form isocyanates, which can be further derivatized to ureas, carbamates, and other nitrogen-containing compounds. organic-chemistry.org The generation of acyl azides from acyl chlorides is a well-established method in organic synthesis. rsc.org
Reactions Involving the Benzo[d]isoxazole Heterocycle Corelibretexts.org
Beyond the reactivity of the acyl chloride group, the benzo[d]isoxazole ring system itself can participate in various chemical reactions, allowing for further structural modifications.
While the primary reactivity of this compound is at the carbonyl group, functionalization of the benzene (B151609) portion of the heterocycle is also possible. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce substituents onto the benzene ring. The position of substitution is directed by the existing benzo[d]isoxazole moiety. These modifications can significantly impact the biological activity and physical properties of the resulting compounds.
The benzo[d]isoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. wikipedia.org For instance, cleavage of the relatively weak N-O bond can be initiated by reducing agents or through transition metal-catalyzed processes. wikipedia.orgresearchgate.net These ring-opening reactions can lead to the formation of 2-hydroxybenzonitrile (B42573) derivatives or other rearranged products. wikipedia.org Such transformations provide pathways to structurally diverse molecules that may not be readily accessible through other synthetic routes.
Furthermore, derivatives of the isoxazole (B147169) ring are known to undergo rearrangements. For example, Fe(II)-catalyzed isomerization of certain substituted isoxazoles can lead to the formation of oxazoles. researchgate.net While specific studies on the rearrangement of this compound itself are not extensively detailed, the general reactivity patterns of the isoxazole core suggest that such transformations could be explored.
Catalytic Transformations Utilizing this compound
The reactivity of this compound is anticipated to be dominated by the electrophilic nature of the carbonyl chloride group, making it a valuable precursor for the synthesis of a variety of amide, ester, and ketone derivatives. The application of catalytic methods to these transformations can offer enhanced efficiency, selectivity, and milder reaction conditions.
The field of transition metal catalysis offers a powerful toolkit for the functionalization of acyl chlorides. Although specific examples utilizing this compound are scarce, the known reactivity of other acyl chlorides in cross-coupling reactions provides a strong basis for predicting its potential.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone transformations in modern organic synthesis. It is conceivable that this compound could participate in these reactions to form C-C bonds. For instance, in a hypothetical Suzuki coupling, the acyl chloride could react with a boronic acid in the presence of a palladium catalyst to yield a ketone. The general mechanism for such transformations typically involves the oxidative addition of the acyl chloride to a low-valent palladium species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone product and regenerate the active catalyst.
The following table outlines potential transition metal-catalyzed cross-coupling reactions of this compound based on established methodologies for other acyl chlorides.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | 3-Aroyl/Vinyl-benzo[d]isoxazole | Pd(PPh₃)₄ / Base |
| Heck Coupling | Alkene | 3-(Alkene-substituted carbonyl)-benzo[d]isoxazole | Pd(OAc)₂ / Ligand / Base |
| Sonogashira Coupling | Terminal Alkyne | 3-Alkynylcarbonyl-benzo[d]isoxazole | PdCl₂(PPh₃)₂ / CuI / Base |
| Stille Coupling | Organostannane | 3-Aroyl/Vinyl-benzo[d]isoxazole | Pd(PPh₃)₄ |
It is important to note that the success of these reactions would be highly dependent on the stability of the Benzo[d]isoxazole ring under the catalytic conditions and the choice of ligands and reaction parameters to avoid potential side reactions, such as decarbonylation.
In the realm of sustainable chemistry, metal-free catalytic transformations have gained significant traction. researchgate.net For this compound, organocatalysis could provide a viable alternative to transition metal-based methods for the formation of new bonds.
One of the most fundamental reactions of acyl chlorides is their reaction with nucleophiles to form amides and esters. While these reactions can often proceed without a catalyst, the use of nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) or N-heterocyclic carbenes (NHCs), can significantly accelerate the rate of reaction and allow for transformations to occur under milder conditions.
For example, the DMAP-catalyzed acylation of an alcohol with this compound would likely proceed through the formation of a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, leading to a faster reaction rate.
The table below illustrates potential metal-free transformations involving this compound.
| Transformation | Reagent | Catalyst (Example) | Potential Product |
| Amide Synthesis | Primary/Secondary Amine | DMAP or Triethylamine | N-substituted-benzo[d]isoxazole-3-carboxamide |
| Ester Synthesis | Alcohol/Phenol | DMAP or NHC | O-substituted-benzo[d]isoxazole-3-carboxylate |
| Friedel-Crafts Acylation | Aromatic Compound | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | 3-(Aroyl)-benzo[d]isoxazole |
While Friedel-Crafts acylation is traditionally considered a classic organic reaction, modern advancements have led to the development of more environmentally benign and catalytic versions using solid acid catalysts or milder Lewis acids, which could be applicable here.
Mechanistic Studies and Reaction Pathway Elucidation
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Due to the limited specific research on this compound, mechanistic discussions are largely based on established principles of acyl chloride reactivity and isoxazole chemistry.
The primary site of reactivity in this compound is the carbonyl carbon, which is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the benzo[d]isoxazole ring. Nucleophilic attack on this carbon is the key step in most of its reactions.
In transition metal-catalyzed reactions, the initial step is typically the oxidative addition of the C-Cl bond to the metal center. The subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, would then follow established patterns for cross-coupling reactions. Computational studies could play a significant role in elucidating the energetics of these pathways and predicting the influence of different ligands on the reaction outcome.
For metal-free reactions, the mechanism often involves the activation of the acyl chloride by a catalyst. In the case of nucleophilic catalysis with DMAP, the formation of the acylpyridinium intermediate is the rate-determining step. The stability and reactivity of this intermediate would be a key area for mechanistic investigation.
Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis would be invaluable tools for elucidating the precise reaction pathways of this compound in various transformations. Such studies would provide insights into the role of the catalyst, the nature of the intermediates, and the factors that control the selectivity of the reactions.
Synthetic Utility in the Construction of Complex Molecular Architectures
Role as a Key Intermediate in Heterocyclic Annulations
Heterocyclic annulation, the process of forming a new ring onto an existing one, is a powerful strategy in organic synthesis. Benzo[d]isoxazole-3-carbonyl chloride serves as a key precursor in these reactions. The acyl chloride can react with various nucleophiles, often bifunctional molecules, to initiate a sequence of reactions culminating in the formation of a new heterocyclic ring fused to the benzo[d]isoxazole system.
For instance, reactions with compounds containing adjacent nucleophilic sites, such as ortho-substituted anilines or phenols, can lead to the formation of fused polycyclic systems. The initial acylation is typically followed by an intramolecular cyclization step, effectively "stitching" a new ring onto the benzo[d]isoxazole scaffold. This methodology provides access to novel, rigid tricyclic and tetracyclic frameworks that are of interest in drug discovery.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.org this compound, or its corresponding carboxylic acid which can be converted to the acyl chloride in situ, is a suitable component for such reactions.
In MCRs like the Ugi or Passerini reactions, an acid component is required. beilstein-journals.org Benzo[d]isoxazole-3-carboxylic acid can fulfill this role. The reaction of this acid, an aldehyde or ketone, an amine, and an isocyanide can lead to the rapid assembly of complex peptidomimetic structures bearing the benzo[d]isoxazole moiety. This approach allows for the creation of large libraries of compounds from readily available starting materials, which is highly advantageous for screening programs.
Construction of Diverse Benzo[d]isoxazole-Containing Scaffolds
The benzo[d]isoxazole core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Consequently, the synthesis of diverse molecules containing this scaffold is an active area of research.
Design and Synthesis of Fused Heterocyclic Systems
Beyond simple annulations, this compound is instrumental in the rational design and synthesis of more elaborate fused systems. By reacting it with appropriately functionalized heterocyclic precursors, chemists can construct novel ring systems where the benzo[d]isoxazole is fused to other important heterocycles like pyrimidines, triazoles, or diazepines. researchgate.net These new fused structures often exhibit unique electronic and steric properties, making them attractive candidates for biological evaluation. The synthesis of such compounds typically involves a condensation reaction followed by an intramolecular cyclization, leading to the formation of a stable, polycyclic aromatic system.
Table 1: Examples of Fused Heterocyclic Systems Derived from Benzo[d]isoxazole Precursors
| Reactant | Resulting Fused System | Synthetic Strategy |
| ortho-Amino-substituted heterocycle | Benzo[d]isoxazolo-fused pyrimidines | Acylation followed by intramolecular cyclization |
| Hydrazine derivatives | Benzo[d]isoxazolo-fused triazines | Condensation and cyclization |
| Diamine precursors | Benzo[d]isoxazolo-fused diazepines | Multi-step synthesis involving acylation |
Building Blocks for Polycyclic Compounds
The rigid, planar nature of the benzo[d]isoxazole ring system makes it an excellent building block for constructing larger, well-defined polycyclic compounds. The carbonyl chloride function provides a convenient handle for attaching this scaffold to other molecular fragments. Through sequential reactions, complex, three-dimensional structures can be assembled. For example, coupling reactions can link two benzo[d]isoxazole units together or attach the scaffold to other aromatic or aliphatic ring systems, leading to the creation of novel ligands, molecular probes, or materials with specific photophysical properties.
Contributions to Libraries of Chemically Diverse Molecules
The generation of chemical libraries containing a large number of structurally diverse small molecules is a cornerstone of modern drug discovery. nih.gov this compound is an ideal starting material for this purpose. Its high reactivity allows for rapid derivatization with a wide array of nucleophiles, such as amines, alcohols, and thiols.
This straightforward derivatization process enables the parallel synthesis of large libraries of N-substituted benzo[d]isoxazole-3-carboxamides, esters, and thioesters. nih.gov Each member of the library retains the core benzo[d]isoxazole scaffold but features a different substituent introduced via the acyl chloride group. This systematic variation allows for a thorough exploration of the structure-activity relationship (SAR) around the benzo[d]isoxazole core, aiding in the identification of compounds with optimized biological activity. nih.gov For example, libraries of 26 different benzo[d]isoxazole derivatives were synthesized to identify potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. nih.gov
Advanced Derivatization Strategies and Functionalization of Benzo D Isoxazole 3 Carbonyl Chloride
Regioselective Functionalization Techniques for Benzo[d]isoxazole-3-carbonyl Chloride Derivatives
Regioselective functionalization allows for the precise modification of specific positions on the benzo[d]isoxazole ring system. The electronic nature of the fused benzene (B151609) and isoxazole (B147169) rings dictates the preferred sites for electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: The isoxazole ring generally deactivates the fused benzene ring towards electrophilic substitution. However, reactions can proceed, often requiring forcing conditions. The directing influence of the isoxazole moiety and the electron-withdrawing carbonyl group at position 3 must be considered. Electrophilic substitution on the isoxazole ring itself is also a possibility, with studies on isoxazoles indicating that the C4 position is the most susceptible to attack. reddit.com Halogenation, such as bromination or iodination, can be achieved at the 4-position of the isoxazole ring using reagents like ICl or Br2 under mild conditions. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr): The introduction of strong electron-withdrawing groups, such as a nitro group, onto the benzene portion of the benzo[d]isoxazole core significantly activates it towards nucleophilic aromatic substitution. researchgate.net For instance, nitro groups at positions 4 and 6 can be sequentially displaced by various nucleophiles. researchgate.net The nitro group at position 4 is typically more reactive and can be selectively replaced by O-, N-, and S-nucleophiles. researchgate.net This allows for the introduction of a wide range of functional groups in a highly regiocontrolled manner.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful tools for C-C and C-heteroatom bond formation on the benzisoxazole core. For derivatives that have been pre-functionalized with a halide (e.g., via electrophilic substitution), palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed. nih.govresearchgate.net These reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively. Direct C-H arylation, catalyzed by palladium, has also been reported for benzisoxazole systems, providing an atom-economical route to arylated derivatives. researchgate.net
| Position | Reaction Type | Reagents/Conditions | Outcome |
| C4 (Isoxazole) | Electrophilic Halogenation | ICl, I2, or Br2 | Introduction of a halogen for further coupling reactions. organic-chemistry.org |
| C4/C6 (Benzene) | Nucleophilic Aromatic Substitution | Requires activating groups (e.g., -NO2). Anionic O-, N-, S-nucleophiles. | Regiospecific substitution of activating groups. researchgate.net |
| C7 (Benzene) | Oxidative Nucleophilic Substitution | Anions of β-dicarbonyl compounds. | Substitution of a hydrogen atom with C-nucleophiles. researchgate.net |
| Various | Pd-catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Alkenes (Heck), Terminal alkynes (Sonogashira). | Formation of C-C bonds at pre-functionalized positions. researchgate.net |
Introduction of Diverse Chemical Moieties via Carbonyl Activation
The carbonyl chloride at the 3-position of benzo[d]isoxazole is a highly reactive acylating agent, serving as the primary site for introducing a vast array of chemical functionalities. This transformation is fundamental to creating libraries of derivatives, particularly amides and esters.
Amide Synthesis: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for synthesizing the corresponding carboxamides. researchgate.nethud.ac.uk These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. hud.ac.uk The diversity of commercially available amines allows for the incorporation of a wide range of substituents, including aliphatic, aromatic, and heterocyclic groups, enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov The synthesis of isoxazole-based amides has been shown to be a robust method for generating compounds with potential biological activities. researchgate.netnih.gov
Ester Synthesis: Similarly, esters can be readily prepared by reacting the carbonyl chloride with various alcohols or phenols. This reaction is often catalyzed by a base. The resulting esters can serve as key intermediates or as final compounds with specific desired properties. The synthesis of esters from acyl chlorides is a well-established transformation in organic chemistry. mdpi.com
The general schemes for these reactions are presented below:
Amide Formation: Benzo[d]isoxazole-3-COCl + R¹R²NH → Benzo[d]isoxazole-3-CONR¹R² + HCl
Ester Formation: Benzo[d]isoxazole-3-COCl + R³OH → Benzo[d]isoxazole-3-COOR³ + HCl
| Reactant Type | Product | General Conditions | Significance |
| Primary/Secondary Amines | Amides | Anhydrous solvent, base (e.g., triethylamine), room temperature. hud.ac.uk | Access to a large and diverse chemical space for SAR studies. nih.gov |
| Alcohols/Phenols | Esters | Anhydrous solvent, base catalyst. | Introduction of ester functionalities for modulation of properties. |
Orthogonal Functionalization Strategies
Orthogonal functionalization refers to the stepwise modification of a molecule at different sites, where the reaction at one site does not interfere with other reactive functional groups. For this compound, this allows for the independent derivatization of the aromatic ring system and the carbonyl chloride group.
A typical orthogonal strategy would involve:
Ring Functionalization: Initially, a functional group is introduced onto the benzene ring of a suitable benzo[d]isoxazole precursor. For example, nitration followed by nucleophilic aromatic substitution (SNAr) can be performed on a benzo[d]isoxazole-3-carboxylic acid derivative. researchgate.net
Carbonyl Activation and Derivatization: In the second step, the carboxylic acid is converted to the highly reactive carbonyl chloride. This activated intermediate can then be reacted with a nucleophile (e.g., an amine or alcohol) to form an amide or ester, without affecting the newly introduced group on the aromatic ring.
This approach allows for the systematic and controlled synthesis of complex molecules where different regions of the scaffold are tailored for specific interactions or properties. For instance, a halogen can be introduced onto the benzene ring, which can later be used for a metal-catalyzed cross-coupling reaction after the carbonyl chloride has been converted into a stable amide.
Post-Synthetic Modification of Derived Compounds
Post-synthetic modification (PSM) is a powerful strategy for further diversifying derivatives that have already been synthesized from this compound. nih.gov This involves performing chemical reactions on the functional groups that were introduced in the initial derivatization steps.
For example, if an amide was synthesized with a pendant functional group, such as a halogenated aromatic ring, this halogen can be used as a handle for subsequent palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the attachment of additional aryl or alkyl groups. Similarly, if an ester is formed, it can be hydrolyzed back to the carboxylic acid and then subjected to different coupling reactions, or it can be reduced to an alcohol, providing another point for diversification.
Spectroscopic and Computational Elucidation of Benzo D Isoxazole 3 Carbonyl Chloride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
The structural elucidation of Benzo[d]isoxazole-3-carbonyl Chloride and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide comprehensive information, from the connectivity of atoms and the nature of functional groups to the precise molecular weight and three-dimensional arrangement in space.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of the benzo[d]isoxazole core typically displays signals in the aromatic region. For the unsubstituted parent compound, the four protons on the benzene (B151609) ring would appear as complex multiplets, generally between 7.5 and 8.5 ppm. In substituted derivatives, the splitting patterns and chemical shifts of these protons provide definitive information about the location and nature of the substituents. For instance, in various 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives, the aromatic protons are consistently observed in this downfield region. rsc.org
¹³C NMR: The carbon NMR spectrum provides key insights into the carbon framework. The carbonyl carbon of the acyl chloride group is particularly diagnostic, expected to resonate at a significantly downfield chemical shift, typically in the range of 160–170 ppm. The carbons of the benzo[d]isoxazole ring system have characteristic shifts; for example, in a related 5-bromobenzo[c]isoxazole, the aromatic and heterocyclic carbons appear between 116 and 155 ppm. rsc.org Theoretical calculations on benzoisoxazole derivatives have shown an excellent correlation between predicted and experimental ¹³C NMR signals (R² = 0.9972), underscoring the predictive power of computational methods in structural assignment. researchgate.net
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (on Benzene Ring) | 7.5 - 8.5 | Complex multiplet structure depending on substitution. |
| ¹³C | Carbonyl Carbon (-COCl) | 160 - 170 | Highly deshielded due to electronegative O and Cl atoms. |
| ¹³C | Aromatic & Isoxazole (B147169) Carbons | 110 - 160 | Specific shifts depend on the position within the fused ring system. |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is dominated by the characteristic absorption of the carbonyl chloride group.
The most prominent feature is the intense C=O stretching vibration, which for acyl chlorides, typically appears at a high wavenumber, between 1770 and 1820 cm⁻¹. This high frequency is due to the inductive effect of the electronegative chlorine atom. For comparison, the carbonyl stretch in the related compound benzo[d]isoxazol-3(2H)-one appears at 1775 cm⁻¹. researchgate.net Other significant absorptions include C=C and C=N stretching vibrations from the fused aromatic and isoxazole rings, typically found in the 1450–1620 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Theoretical studies using Density Functional Theory (DFT) have been successful in calculating vibrational frequencies for benzoisoxazole derivatives, which, after scaling, show good agreement with experimental results. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Acyl Chloride | 1770 - 1820 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic/Isoxazole Ring | 1450 - 1620 | Medium to Weak |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C-Cl Stretch | Acyl Chloride | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄ClNO₂), the calculated molecular weight is approximately 181.58 g/mol .
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula with high precision. A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. The natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1. This results in the molecular ion peak appearing as a doublet, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom.
Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the initial loss of a chlorine radical (•Cl) to form an acylium ion, followed by the loss of carbon monoxide (CO) to yield a benzo[d]isoxazolyl cation. HRMS has been used to confirm the composition of various benzoisoxazole derivatives with high accuracy. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not widely reported, this technique is invaluable for the structural analysis of its stable, solid derivatives.
The method provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the benzo[d]isoxazole ring system. For chiral derivatives, X-ray crystallography can establish the absolute stereochemistry. Studies on various complex heterocyclic compounds, including derivatives of benzisoxazole, have utilized this technique to unambiguously confirm their molecular structures and analyze intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice. researchgate.netmdpi.commdpi.com For example, the structure of N-tert-butyl-3-(4-(trifluoromethyl)phenyl)-2H-azirine-2-carboxamide, a compound synthesized from a related isoxazole carbonyl chloride, was confirmed by single-crystal X-ray diffraction analysis. mdpi.com
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzo[d]isoxazole ring system is a conjugated chromophore that absorbs light in the UV region. The spectrum is characterized by absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The exact positions and intensities of these absorptions are influenced by the substituents on the ring and the solvent used. For instance, various isoxazole derivatives show absorption maxima in the range of 200-400 nm. nih.gov Theoretical studies can also predict the electronic absorption spectra of these compounds, providing insights into their electronic structure. researchgate.net
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound and its derivatives. researchgate.net These computational methods complement experimental data and can predict properties for compounds that are difficult to synthesize or isolate.
Theoretical studies can provide:
Optimized Molecular Geometries: Calculations can determine the most stable conformation of a molecule, providing precise bond lengths and angles that are often in excellent agreement with X-ray crystallography data. researchgate.net
Spectroscopic Predictions: Computational models can accurately predict various spectra.
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated, which aids in the assignment of complex experimental spectra. A strong correlation between calculated and experimental shifts has been demonstrated for benzoisoxazole derivatives. researchgate.net
IR Spectra: Vibrational frequencies can be computed, helping to assign absorption bands in experimental IR spectra to specific molecular motions.
UV-Vis Spectra: Electronic transitions can be calculated to predict the absorption maxima observed in UV-Vis spectroscopy. researchgate.net
Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and electronic properties of the molecule. researchgate.net
| Calculated Property | Experimental Counterpart | Significance |
|---|---|---|
| Optimized Molecular Geometry | X-ray Crystallography Data | Provides structural parameters (bond lengths, angles). |
| Vibrational Frequencies | Infrared (IR) Spectroscopy | Aids in the assignment of vibrational bands. |
| NMR Chemical Shifts | NMR Spectroscopy | Assists in structural elucidation and spectral assignment. |
| Electronic Transitions (HOMO-LUMO gap) | UV-Visible Spectroscopy | Predicts electronic absorption and reactivity. |
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For benzo[d]isoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations have shown good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net
DFT is also utilized to calculate various energetic properties such as total energies and zero-point vibrational energies, which are fundamental to understanding the stability of the molecule. researchgate.net Furthermore, these computational methods are applied to simulate spectroscopic characteristics, including IR, 1H-NMR, and 13C-NMR spectra. The calculated spectra often show a strong correlation with experimental results, aiding in the structural confirmation of newly synthesized compounds. researchgate.net The application of DFT extends to studying these molecules in different solvent environments using models like the conductor-like polarizable continuum model (CPCM), which provides insights into solvent effects on the molecular properties. researchgate.net
Table 1: Comparison of Theoretical and Experimental Data for Benzoisoxazole Derivatives
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Reference |
|---|---|---|---|
| Bond Lengths | Good Agreement | - | researchgate.net |
| Bond Angles | Good Agreement | - | researchgate.net |
| Dihedral Angles | Good Agreement | - | researchgate.net |
| 1H-NMR Signals | R² = 0.9769 | - | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational studies on benzo[d]isoxazole derivatives, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is indicative of the molecule's ability to donate electrons, relating to its nucleophilicity, while the LUMO energy reflects its electron-accepting ability, or electrophilicity. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, stability, and electrical conductivity. nih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov
FMO analysis helps in predicting the reactive sites of a molecule. For instance, the distribution of the HOMO and LUMO densities across the molecule can indicate the likely locations for electrophilic and nucleophilic attack, respectively. scirp.org In studies of various isoxazole and benzisoxazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and to visualize their spatial distribution. researchgate.netnih.govresearchgate.net This information is crucial for understanding reaction mechanisms and designing new synthetic pathways.
Table 2: Frontier Molecular Orbital Energies for a Benzisoxazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. scirp.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. nih.gov Green regions denote neutral potential. nih.gov
For benzo[d]isoxazole derivatives, MEP analysis can identify the most reactive parts of the molecule. nih.gov For example, negative potentials are often localized over electronegative atoms like oxygen and nitrogen, making these sites attractive for electrophiles. nih.gov Conversely, positive potentials may be found around hydrogen atoms attached to the aromatic ring. researchgate.net This detailed charge distribution information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents. scirp.orgresearchgate.net
Global Reactivity Descriptors
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) is the reciprocal of hardness and reflects the molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. nih.gov
These descriptors provide a quantitative basis for comparing the reactivity of different benzo[d]isoxazole derivatives. For example, a derivative with a lower hardness and higher electrophilicity index would be predicted to be more reactive towards nucleophiles. nih.gov
Table 3: Global Reactivity Descriptors for a Hypothetical Benzo[d]isoxazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.426 |
Non-Linear Optical (NLO) Behavior Studies
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing, due to their ability to alter the properties of light. Computational studies on benzo[d]isoxazole and related heterocyclic compounds investigate their potential as NLO materials. These studies typically involve the calculation of NLO properties such as the first-order hyperpolarizability (β). researchgate.net
A high value of β indicates a significant NLO response. DFT calculations can predict the hyperpolarizability of a molecule, providing a theoretical screening method for identifying promising NLO candidates. researchgate.net The NLO properties of a molecule are influenced by its electronic structure, particularly the presence of electron-donating and electron-accepting groups, which can enhance intramolecular charge transfer. researchgate.net Theoretical investigations have explored how modifications to the structure of isoxazole derivatives can impact their NLO behavior. researchgate.netutp.edu.co
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,6,8-tetranitronaphthalene |
| 2,4-dinitrothiophene |
| 4-nitrobenzofuroxan |
| 4,6-dinitrobenzofuroxan |
| 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile |
| 3-chlorobenzo[b]thiophene-2-carbonyl chlorides |
| 3-chloro-2-(hetero)aroylbenzo[b]thiophenes |
| Benzo[b]thieno[2,3-d]thiophene derivatives |
Emerging Research Directions and Future Outlook
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to enhance selectivity, improve yields, and enable new types of chemical transformations. For Benzo[d]isoxazole-3-carbonyl Chloride, future research is anticipated to move beyond its traditional role as an acylating agent by employing sophisticated catalysts.
Research into transition-metal catalysis, for instance, could unlock new reaction pathways. While this compound is primarily used in reactions with nucleophiles, catalytic systems could enable its participation in cross-coupling reactions. Drawing parallels from advances in isoxazole (B147169) chemistry, methodologies like transition metal-catalyzed cycloadditions and regioselective functionalization could be adapted. rsc.org For example, palladium or copper catalysts, which are effective in C-H activation and cross-coupling of related heterocycles, could potentially be used to forge new carbon-carbon or carbon-heteroatom bonds at the benzo[d]isoxazole core, using the carbonyl chloride group as a reactive handle or a directing group. rsc.orgmdpi.com
The exploration of organocatalysis also presents a promising frontier. Chiral organocatalysts could be employed in reactions with prochiral nucleophiles to achieve asymmetric synthesis, providing enantiomerically enriched products that are highly valuable in medicinal chemistry.
Table 1: Potential Catalytic Systems for Future Research
| Catalyst Type | Potential Transformation with this compound | Anticipated Benefit |
| Palladium Complexes | Decarbonylative cross-coupling reactions | Formation of novel biaryl benzo[d]isoxazole derivatives. |
| Copper Catalysts | Sonogashira or Ullmann-type couplings | Introduction of alkynyl or amino functionalities. mdpi.com |
| Chiral Organocatalysts | Asymmetric acylation of meso-diols | Enantioselective synthesis of chiral esters. |
| Photocatalysts | Radical-based transformations | Access to previously inaccessible functionalization patterns via light-induced reactions. |
Integration into Continuous Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms are revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.govmagritek.com The integration of this compound into such systems is a key area for future development.
Given its high reactivity, using this compound in a flow reactor can significantly improve safety by minimizing the amount of reagent present at any given time and allowing for precise control over reaction temperature and time. nih.gov This technology facilitates the rapid synthesis of compound libraries by allowing for automated, sequential reactions where the output of one reactor flows directly into the next. durham.ac.ukuc.pt For instance, a flow system could be designed where this compound is generated in situ and immediately reacted with a library of amines or alcohols, followed by in-line purification to rapidly produce a diverse set of amide and ester derivatives. durham.ac.uk This approach accelerates the drug discovery process by enabling high-speed synthesis and iteration on molecular designs. durham.ac.uk
Automated platforms, guided by process models and real-time data from Process Analytical Technology (PAT), can optimize reaction conditions to maximize yield and purity, representing a significant leap in manufacturing efficiency. magritek.com
Theoretical Predictions for Unexplored Reactivity Pathways
Computational chemistry and theoretical studies are increasingly powerful tools for predicting molecular properties and reactivity, guiding experimental work and saving significant resources. For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure and potential reaction pathways. researchgate.netnih.gov
By calculating reactivity descriptors such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and Fukui functions, researchers can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netscirp.org This allows for the rational design of experiments exploring non-obvious reactivity. For instance, theoretical studies could investigate the feasibility of cycloaddition reactions involving the isoxazole ring or predict the stability of intermediates in novel catalytic cycles. scirp.org
Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. nih.gov This in-silico screening can prioritize the synthesis of compounds with the highest predicted activity, streamlining the development of new therapeutic agents. nih.gov
Table 2: Application of Theoretical Methods to Predict Reactivity
| Theoretical Method | Information Gained | Potential Application for this compound |
| Density Functional Theory (DFT) | Electron density, orbital energies, reactivity indices. nih.gov | Predicting sites of reactivity, understanding reaction mechanisms, calculating spectroscopic properties. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic/nucleophilic attack. | Visualizing reactive centers on the molecule to guide synthesis design. scirp.org |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies. | Predicting photochemical reactivity and UV-Vis spectra. |
| Molecular Docking | Binding affinity and orientation of a ligand in a receptor. nih.gov | Screening virtual libraries of derivatives against biological targets to identify potential drug candidates. |
Sustainable and Green Chemical Approaches in Synthesis
The principles of green chemistry are becoming integral to chemical process development, aiming to reduce waste, minimize hazards, and improve energy efficiency. rsc.orguniroma1.it Future research on this compound will likely focus on making both its synthesis and its subsequent use more environmentally sustainable.
The conventional synthesis of acid chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride, which produce corrosive and toxic byproducts. nih.gov A key research goal is to develop greener alternatives. This could involve catalytic methods that avoid stoichiometric halogenating agents or processes that utilize safer solvents and reagents. ijpsjournal.com Methodologies such as microwave-assisted organic synthesis could also be employed to reduce reaction times and energy consumption. researchgate.netmdpi.com
In its application, using greener solvents, such as supercritical CO2 or bio-based solvents, in acylation reactions can drastically reduce the environmental impact. ijpsjournal.com Furthermore, designing synthetic routes with higher atom economy and fewer steps aligns with the core tenets of green chemistry. uniroma1.it This involves creating processes where a greater proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. uniroma1.itijpsjournal.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[d]isoxazole-3-carbonyl Chloride, and what critical parameters influence reaction yields?
- Methodological Answer : A standard synthesis involves chlorination of benzo[d]isoxazole-3-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include reaction temperature (reflux conditions), stoichiometry of chlorinating agents, and inert atmosphere to avoid hydrolysis. For example, thionyl chloride requires anhydrous conditions to prevent side reactions, while PCl₅ may necessitate catalytic Lewis acids for efficiency. Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the carbonyl chloride .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- FTIR : A sharp peak near 1750–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride. Additional peaks for C-Cl (600–800 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) should align with the benzisoxazole framework .
- NMR : In ¹H NMR, aromatic protons on the benzisoxazole ring appear as a multiplet between δ 7.0–8.5 ppm. The absence of carboxylic acid protons (δ ~12 ppm) confirms successful chlorination. ¹³C NMR should show a carbonyl carbon at δ ~165–170 ppm .
- X-ray Crystallography : For crystalline derivatives, bond angles (e.g., C3a-C3-C9 ≈ 132°) and planarity of the isoxazole ring can validate structural integrity .
Advanced Research Questions
Q. What strategies are effective in mitigating competing side reactions during the acylation of benzo[d]isoxazole derivatives?
- Methodological Answer : Competing hydrolysis of the acyl chloride can be minimized by using anhydrous solvents (e.g., dry dichloromethane) and molecular sieves. To suppress Friedel-Crafts alkylation side reactions (common in aromatic systems), employ low temperatures (0–5°C) and controlled addition of acylating agents. Steric hindrance from substituents at the 3-position may also reduce undesired electrophilic aromatic substitution .
Q. How do electronic effects of substituents on the benzo[d]isoxazole ring influence the reactivity of the carbonyl chloride group?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or chloro substituents) at the 5- or 7-positions enhance electrophilicity of the carbonyl chloride, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols). Conversely, electron-donating groups (e.g., methyl) reduce reactivity. Computational studies (DFT) can predict activation energies for specific substitutions, while Hammett σ constants provide empirical correlations .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis across different studies?
- Methodological Answer :
- Variable Control : Compare reaction conditions (e.g., SOCl₂ vs. PCl₅, solvent polarity, and reaction time). For example, SOCl₂ in toluene under reflux may yield >85% purity, while PCl₅ in DMF could introduce phosphorylated byproducts .
- Analytical Consistency : Ensure yields are calculated using identical methods (e.g., GC-MS vs. gravimetric analysis). Discrepancies may arise from unaccounted volatile byproducts (e.g., HCl gas) .
- Reproducibility Trials : Replicate protocols with strict adherence to reported conditions, noting deviations in starting material purity (e.g., carboxylic acid hydration levels) .
Safety & Handling
Q. What are the key safety considerations when handling this compound, especially regarding its decomposition products?
- Methodological Answer :
- Decomposition Risks : Thermal degradation releases hydrogen chloride (HCl) and potentially phosgene (COCl₂) above 200°C. Use fume hoods and monitor with gas detectors .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Self-contained breathing apparatus (SCBA) is mandatory during fire response .
- Storage : Store under nitrogen in sealed, corrosion-resistant containers. Avoid contact with moisture to prevent exothermic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
